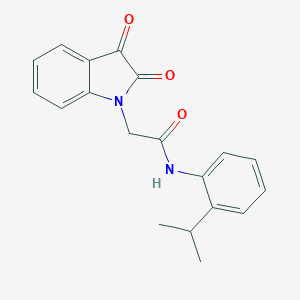![molecular formula C23H15BrF3N3O3 B284601 2-(4-bromophenyl)-3-(3-pyridinyl)-5-[3-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B284601.png)
2-(4-bromophenyl)-3-(3-pyridinyl)-5-[3-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromophenyl)-3-(3-pyridinyl)-5-[3-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound is commonly referred to as BPIP and has been studied extensively for its ability to modulate specific receptors in the central nervous system.
作用机制
BPIP acts as a modulator of the sigma-1 receptor and the NMDA receptor. It has been shown to enhance the activity of the sigma-1 receptor, which is involved in various physiological processes, including calcium signaling, protein folding, and neuroprotection. BPIP has also been shown to inhibit the activity of the NMDA receptor, which is involved in synaptic plasticity and learning and memory.
Biochemical and Physiological Effects
BPIP has been shown to have various biochemical and physiological effects in animal models. It has been shown to reduce the levels of inflammatory cytokines in the brain, which can contribute to neuroinflammation. BPIP has also been shown to increase the levels of neurotrophic factors, which can promote neuronal survival and growth. In addition, BPIP has been shown to reduce the levels of reactive oxygen species, which can contribute to oxidative stress and neuronal damage.
实验室实验的优点和局限性
BPIP has several advantages for lab experiments, including its high potency and selectivity for specific receptors. It has also been shown to have low toxicity and good pharmacokinetic properties. However, BPIP has some limitations, including its poor solubility in water and its limited availability.
未来方向
There are several future directions for research on BPIP. One area of research is to further investigate its potential therapeutic applications in various neurological disorders, including neuropathic pain, stroke, and neurodegenerative diseases. Another area of research is to investigate the molecular mechanisms underlying its effects on specific receptors in the central nervous system. Furthermore, there is a need to develop more efficient synthesis methods for BPIP to increase its availability for research and potential clinical use.
Conclusion
In conclusion, BPIP is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications in various neurological disorders. Its ability to modulate specific receptors in the central nervous system has been extensively studied, and it has been shown to have analgesic and neuroprotective effects in animal models. Further research is needed to investigate its potential clinical use and to develop more efficient synthesis methods.
合成方法
The synthesis of BPIP involves the reaction of 4-bromoaniline, 3-pyridinecarboxaldehyde, and 3-trifluoromethylphenyl isocyanide in the presence of a palladium catalyst. The resulting product is then treated with sodium hydroxide to generate the final compound. This synthesis method has been optimized to produce high yields of BPIP and has been used in various research studies.
科学研究应用
BPIP has been studied for its potential therapeutic applications in various neurological disorders. It has been shown to modulate the activity of specific receptors in the central nervous system, including the sigma-1 receptor and the NMDA receptor. These receptors are involved in various physiological processes, including pain sensation, learning, and memory. BPIP has been shown to have analgesic and neuroprotective effects in animal models of neuropathic pain and stroke.
属性
分子式 |
C23H15BrF3N3O3 |
|---|---|
分子量 |
518.3 g/mol |
IUPAC 名称 |
2-(4-bromophenyl)-3-pyridin-3-yl-5-[3-(trifluoromethyl)phenyl]-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C23H15BrF3N3O3/c24-15-6-8-16(9-7-15)30-19(13-3-2-10-28-12-13)18-20(33-30)22(32)29(21(18)31)17-5-1-4-14(11-17)23(25,26)27/h1-12,18-20H |
InChI 键 |
QWVYWZXTRYISRT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=C(C=C4)Br)C5=CN=CC=C5)C(F)(F)F |
规范 SMILES |
C1=CC(=CC(=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=C(C=C4)Br)C5=CN=CC=C5)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B284520.png)

![2-[(2-amino-2-oxoethyl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B284523.png)
![2-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B284525.png)
![2-{[2-(2-ethylanilino)-2-oxoethyl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B284526.png)
![2-{[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B284528.png)
![2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-phenylacetamide](/img/structure/B284529.png)
![3-allyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B284530.png)

![3-(2-chlorobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B284533.png)
![N-(2-fluorophenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B284538.png)
![N-(4-chloro-2-methylphenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B284539.png)
![N-(2,4-dimethylphenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B284540.png)
![N-(1-naphthyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B284541.png)
